6,7-dihydrocyclopenta[c]pyran-3(5H)-one
Description
6,7-Dihydrocyclopenta[c]pyran-3(5H)-one (CAS 6249-24-7) is a bicyclic organic compound with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . Its structure consists of a fused cyclopentane and pyran ring system, where the pyran moiety contains a ketone group at the 3-position.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTIGFZVCKVSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)OC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydrocyclopenta[c]pyran-3(5H)-one typically involves cyclocondensation reactions. One common method is the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydrocyclopenta[c]pyran-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6,7-Dihydrocyclopenta[c]pyran-3(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-dihydrocyclopenta[c]pyran-3(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Variations: The pyran, pyrimidinone, and pyridazinone derivatives differ in heteroatom arrangement, impacting electronic properties and reactivity.
This compound
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 5661-01-8)
- Synthesis : Prepared via cyclization of thioureas or amidines with cyclopentane derivatives.
- Applications: Used in pharmaceutical research due to the pyrimidinone scaffold’s prevalence in drug candidates (e.g., kinase inhibitors) .
6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS 122001-78-9)
- Synthesis : Achieved through [3+2] cycloaddition or oxidative ring-closure reactions.
- Applications: Explored as a building block for agrochemicals; pyridazinones are known for herbicidal activity .
Methyl-Substituted Derivatives (e.g., Iridopyrone)
- Synthesis : Derived via Friedel-Crafts alkylation or nucleophilic substitution on the base compound.
- Applications : Demonstrated efficacy as corrosion inhibitors for steel alloys in acidic environments, with methyl groups enhancing adsorption on metal surfaces .
Biological Activity
6,7-Dihydrocyclopenta[c]pyran-3(5H)-one is a heterocyclic compound characterized by a fused cyclopentane and pyran ring system. This compound has garnered attention in various scientific fields due to its potential biological activities, including enzyme interactions and metabolic pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.
This compound (CAS No. 6249-24-7) is synthesized through cyclocondensation reactions, typically involving 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide solutions. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can act on specific receptors, potentially affecting signaling pathways relevant to various physiological responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. The unique structural features may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic functions .
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties by targeting specific pathways involved in cancer cell survival and proliferation. The compound's mechanism may involve the inhibition of key enzymes that are overactive in cancer cells .
Neuropharmacological Effects
Some derivatives of similar compounds have been studied for their neuropharmacological effects. The potential for this compound to act as a central nervous system modulator could be explored further in future research .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study demonstrated that derivatives of cyclopenta[c]pyran compounds exhibited significant antibacterial activity against various strains of bacteria. |
| Anticancer Activity | In vitro assays showed that certain derivatives inhibited cancer cell growth by inducing apoptosis through enzyme inhibition pathways. |
| Neuropharmacology | Research indicated potential effects on neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases. |
Comparative Analysis
When compared with other similar compounds such as 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile and 2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile, this compound exhibits distinct chemical and biological properties due to its unique fused ring structure. This uniqueness may confer specific reactivity patterns and biological activities that are advantageous for medicinal chemistry applications.
Q & A
Advanced Research Questions
How can computational methods resolve contradictions in reaction mechanisms for cyclopenta[c]pyranone synthesis?
Methodological Answer:
Conflicting reports on regioselectivity (e.g., [3+2] vs. [4+2] cycloaddition pathways) can be addressed via DFT calculations. For example, transition state modeling using Gaussian09 at the B3LYP/6-31G(d) level can predict activation energies and favorability of intermediates . Kinetic isotope effects (KIE) experiments further validate computational predictions .
What strategies optimize enantioselective synthesis of chiral this compound derivatives?
Methodological Answer:
Asymmetric catalysis using chiral ligands (e.g., BINOL-phosphoric acids) enables enantioselective cyclization. reports >90% enantiomeric excess (ee) using Pd-catalyzed reactions under high-pressure conditions (10 bar H₂) . Chiral HPLC (e.g., Chiralpak AD-H column) is essential for ee determination .
How do solvent effects and substituents influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks at the lactone carbonyl. Electron-withdrawing substituents (e.g., nitro groups) enhance electrophilicity, while steric hindrance from methyl groups reduces reactivity . Kinetic studies via stopped-flow UV-Vis spectroscopy quantify rate constants (k) under varied conditions .
What contradictions exist in biological activity data, and how can they be resolved?
Methodological Answer:
Discrepancies in cytotoxicity data (e.g., iridoid derivatives in vs. synthetic analogs in ) may arise from assay conditions (e.g., cell line specificity). Standardized protocols (e.g., MTT assays across multiple cell lines) and metabolomic profiling (LC-MS/MS) clarify bioactivity mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
